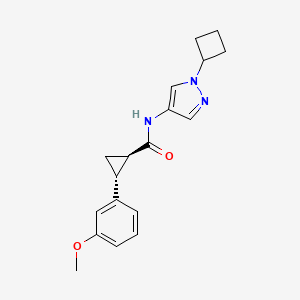![molecular formula C18H20F2N2O2 B7351061 N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide](/img/structure/B7351061.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in the epigenetic regulation of gene expression. Overexpression of EZH2 has been implicated in various types of cancer, making it an attractive target for cancer therapy.
作用機序
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide inhibits EZH2 by binding to its catalytic domain, preventing it from methylating histone H3 at lysine 27 (H3K27). This leads to a decrease in the levels of H3K27 trimethylation, which is associated with gene silencing. By inhibiting EZH2, this compound promotes the expression of genes that are normally repressed by PRC2, including tumor suppressor genes.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on EZH2, with minimal activity against other histone methyltransferases. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have a dual mechanism of action. In addition, this compound has been shown to enhance the antitumor activity of other cancer therapies, such as docetaxel and enzalutamide.
実験室実験の利点と制限
One advantage of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide is its potency and selectivity for EZH2, which makes it a valuable tool for studying the role of EZH2 in cancer biology. However, one limitation is that it is not suitable for in vivo studies, as it has poor pharmacokinetic properties. Therefore, it is primarily used for in vitro studies and preclinical testing.
将来の方向性
There are several potential future directions for the development of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide and other EZH2 inhibitors. One area of interest is the combination of EZH2 inhibitors with other cancer therapies, such as immune checkpoint inhibitors or PARP inhibitors. Another area of interest is the development of EZH2 inhibitors with improved pharmacokinetic properties, which would allow for in vivo studies and clinical testing. Finally, there is a need for further research into the role of EZH2 in cancer biology, in order to identify new targets for cancer therapy.
合成法
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the formation of the cyclobutane ring, which is achieved through a [2+2] cycloaddition reaction between a substituted alkyne and an alkene. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various types of cancer cells, including prostate, breast, and lymphoma. In preclinical studies, this compound has demonstrated potent antitumor activity in mouse xenograft models of prostate and breast cancer.
特性
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-3-4-16-21-10(2)17(24-16)18(23)22-13-7-11(8-13)14-6-5-12(19)9-15(14)20/h5-6,9,11,13H,3-4,7-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKVRYAWUVLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)